N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-amino-2-bromopyridine with suitable reagents can yield the desired pyrrolo[2,3-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and cost-effective reagents. The reaction conditions are often optimized to ensure the highest possible yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of receptor tyrosine kinases, which are involved in various cellular processes.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit specific signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves the inhibition of receptor tyrosine kinases. These enzymes play a crucial role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways often associated with cancer .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Shares the same core structure but lacks the N-methyl group.
N-methyl-1-(pyridin-2-yl)methanamine: Similar structure but with a different pyridine substitution pattern.
Uniqueness
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit receptor tyrosine kinases makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-10-5-7-6-12-9-8(7)3-2-4-11-9/h2-4,6,10H,5H2,1H3,(H,11,12) |
InChI Key |
YUIAYADFXZIUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CNC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.